3-chloro-5-cyclopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCCDLFFDDETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Cyclopropyl 1h Pyrazole and Analogous Cyclopropyl and Halopyrazoles
Classical Approaches to Substituted Pyrazoles
Traditional methods for pyrazole (B372694) synthesis have been well-established for over a century and remain fundamental in organic synthesis. mdpi.comnih.gov These approaches typically involve the formation of the pyrazole ring through cyclization reactions.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most prominent and classical method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine derivative. mdpi.comnih.govbeilstein-journals.org This method, famously known as the Knorr pyrazole synthesis, offers a direct route to substituted pyrazoles. nih.govbeilstein-journals.org
The reaction typically involves 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and β-enaminones, reacting with hydrazine or its substituted variants. mdpi.comnih.gov For instance, the condensation of 1,3-diketones with hydrazines can lead to the formation of two regioisomeric pyrazoles, and the selectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents. mdpi.com Gosselin and coworkers demonstrated that conducting the cyclocondensation of an aryl hydrazine hydrochloride with a 1,3-diketone in an aprotic dipolar solvent like N,N-dimethylacetamide, as opposed to commonly used protic solvents like ethanol (B145695), can lead to higher yields and improved regioselectivity. nih.gov
Specifically for the synthesis of halo- and cyclopropyl-substituted pyrazoles, the appropriate choice of the 1,3-dicarbonyl precursor is crucial. For 3-chloro-5-cyclopropyl-1H-pyrazole, a potential precursor would be a 1-cyclopropyl-3-chloro-1,3-dicarbonyl compound or a related α,β-unsaturated ketone. The reaction of such a precursor with hydrazine hydrate (B1144303) would lead to the desired pyrazole. The use of α,β-unsaturated ketones containing a leaving group at the β-position can also yield pyrazoles directly through elimination after the initial cyclization. mdpi.com
The synthesis of 4-halopyrazoles can be achieved by extending the synthesis from terminal alkynes, acyl chlorides, and hydrazines with a subsequent halogenation step using an N-halosuccinimide. beilstein-journals.org
1,3-Dipolar Cycloaddition Reactions with Diazo Compounds
Another powerful classical method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org This approach is highly effective for synthesizing a wide variety of five-membered heterocycles, including pyrazoles. wikipedia.orgnih.gov
The reaction of diazo compounds with alkynes is a direct, atom-economical route to pyrazoles. nih.gov For the synthesis of a compound like this compound, one could envision a reaction between a cyclopropyl-substituted alkyne and a diazo compound bearing a chlorine atom, or vice versa. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile.
While the reaction of diazo compounds with alkenes initially forms pyrazolines (dihydropyrazoles), these can be subsequently oxidized to the corresponding aromatic pyrazoles. researchgate.net The use of α-diazo-β-ketophosphonates, sulfones, and esters with electron-deficient alkenes represents a versatile strategy for accessing functionalized pyrazoles. nih.gov The reaction between nitrile imines and alkynes also affords pyrazoles. youtube.com Furthermore, base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds can lead to the formation of 3-pyrazolylphosphonates and 5-pyrazolcarboxylates. rsc.org
Advanced Synthetic Strategies for the Pyrazole Core
In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. nih.govbeilstein-journals.orgrsc.org This has led to the emergence of advanced strategies for pyrazole synthesis that often offer advantages over classical methods in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. rsc.orgeresearchco.comdergipark.org.tr This technique has been successfully applied to the synthesis of pyrazole derivatives, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. rsc.orgresearchgate.netrsc.org
The application of microwave irradiation to the classical cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines has been shown to be highly effective. rsc.org For example, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol was achieved in high yields (82–98%) within 3–5 minutes using a microwave oven. rsc.org Similarly, quinolin-2(1H)-one-based pyrazole derivatives were synthesized in 7-10 minutes with good yields (68-86%) under microwave irradiation. rsc.org
Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netscielo.br A study on the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions demonstrated the efficiency of this method in producing both 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles with better yields and shorter reaction times. researchgate.netscielo.br A procedure for preparing 1-aryl-1H-pyrazole-5-amines using a microwave reactor with water as the solvent highlights the efficiency and resourcefulness of this method, with typical reaction times of 10-15 minutes and yields of 70-90%. nih.govyoutube.com
Solvent-Free and Green Chemistry Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. tandfonline.comnih.gov For pyrazole synthesis, this has led to the development of solvent-free reactions and the use of environmentally benign solvents like water. rsc.orgresearchgate.netresearchgate.net
Solvent-free condensation of diketones and hydrazines, often in the presence of a catalytic amount of acid, can afford pyrazole derivatives in high yields at room temperature. rsc.org Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net One study reported a green and inexpensive method for synthesizing pyrazole derivatives under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a catalyst, with product yields of 75-86%. tandfonline.com
The use of water as a solvent is another key aspect of green pyrazole synthesis. researchgate.netresearchgate.net Multicomponent reactions in aqueous media have been developed for the efficient synthesis of polyfunctionalized pyrazoles. researchgate.net These green methodologies often offer advantages such as operational simplicity, atom economy, and easier product isolation. nih.gov
Catalytic Approaches
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. nih.govbeilstein-journals.orgrsc.org Various catalytic systems, including acid, base, and metal catalysts, have been employed for the synthesis of pyrazoles.
Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of recovery and reusability. nih.gov Nanocatalysts, such as nano-ZnO and copper ferrite (B1171679) (CuFe2O4), have been shown to be highly efficient for the synthesis of pyrazole derivatives. mdpi.comnih.gov For instance, a nano-ZnO catalyst was used for the efficient synthesis of 1,3,5-substituted pyrazoles under aqueous conditions. nih.gov
Metal-catalyzed reactions have also been developed for pyrazole synthesis. researchgate.net A rhodium-catalyzed ortho-alkylation of N-aryl pyrazoles with cyclopropanols provides access to ortho-alkyl-N-arylpyrazoles. researchgate.net Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient method. researchgate.net Silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines has been shown to be a rapid and highly regioselective method for synthesizing 3-CF3-pyrazoles. mdpi.com Palladium catalysts are used in sequential reactions to synthesize 1,3,5-substituted pyrazoles. beilstein-journals.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like pyrazoles, offering advantages in terms of efficiency, atom economy, and reduced waste. mdpi.comresearchgate.netnih.gov These reactions allow for the construction of the pyrazole core in a single step from three or more starting materials. nih.govlongdom.org
One common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and often another component to introduce further diversity. nih.govbeilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed as a sustainable approach to synthesize 1-H-pyrazole derivatives. longdom.org While not directly yielding this compound, these methods establish a foundation for accessing substituted pyrazoles. The versatility of MCRs allows for the potential incorporation of cyclopropyl-containing building blocks. For example, using a cyclopropyl-substituted 1,3-dicarbonyl compound in a condensation reaction with hydrazine and a suitable chlorinating agent in a one-pot process could theoretically lead to the target molecule.
Another approach involves the reaction of β-ketoesters, hydrazine, aldehydes, and malononitrile, which can lead to highly functionalized pyranopyrazoles. mdpi.com The adaptability of MCRs is further demonstrated in the synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes via a Pd-catalyzed oxidative carbonylation sequence. nih.gov The key to applying these methods for the synthesis of this compound lies in the selection of appropriately functionalized starting materials.
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | 1-H-pyrazoles | longdom.org |
| (Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine (B6355638), Aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Arylhydrazines, Alkynes | Pd-catalyst, Oxidative carbonylation | Trisubstituted pyrazoles | nih.gov |
| Aldehydes, Tosylhydrazine, Vinylidene cyclopropane (B1198618) diesters | N/A | Substituted pyrazoles | beilstein-journals.org |
Specific Functionalization Strategies for this compound
The synthesis of this compound necessitates specific methods for introducing the cyclopropyl (B3062369) and chloro substituents onto the pyrazole ring with the correct regiochemistry.
The cyclopropyl group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and potency. nih.govscientificupdate.com Its introduction onto a pyrazole ring can be achieved through several synthetic routes.
One primary method involves starting with a precursor already containing the cyclopropyl moiety. For example, the reaction of 3-cyclopropyl-3-oxopropionic acid ethyl ester with 2-amino-pyridine-3-carboxaldehyde is a key step in the synthesis of 2-cyclopropyl- nih.govorganic-chemistry.org-naphthyridines, demonstrating the use of cyclopropyl-containing building blocks. researchgate.net A similar strategy can be envisioned for pyrazole synthesis, where a cyclopropyl-substituted β-diketone or β-ketoester is condensed with hydrazine.
Another approach is the direct cyclopropanation of a pre-formed pyrazole derivative, although this is less common. More frequently, cross-coupling reactions are employed. The Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) with a halogenated pyrazole offers a viable route to introduce the cyclopropyl group. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling between a Grignard reagent, such as cyclopropylmagnesium bromide, and a halo-pyrazole can be effective. organic-chemistry.org
Achieving regioselective chlorination is crucial for the synthesis of this compound. The reactivity of the pyrazole ring positions (C3, C4, and C5) is influenced by the substituents present. Direct chlorination of a 5-cyclopropyl-1H-pyrazole would likely lead to a mixture of isomers.
A more controlled approach involves the use of a directing group or a multi-step synthesis. For instance, a pyrazole can be functionalized at the C4 position by bromination followed by a Suzuki coupling, which can influence the regioselectivity of subsequent reactions. nih.gov For chlorination, reagents like N-chlorosuccinimide (NCS) are commonly used. The reaction conditions, including the solvent and temperature, play a significant role in controlling the regioselectivity. google.com
In some cases, the desired chloro-substituted pyrazole is built from acyclic precursors where the chlorine is already incorporated. For instance, the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid involves the condensation of 2,3-dichloropyridine (B146566) with a pre-formed pyrazole ring. google.com This highlights a strategy where a chloro-substituted starting material is used to construct the final molecule.
The compound 3-amino-5-cyclopropyl-1H-pyrazole is a key intermediate for accessing various functionalized pyrazoles, including the target 3-chloro derivative via reactions like the Sandmeyer reaction. The synthesis of this amino-pyrazole has been reported, and it is commercially available. sigmaaldrich.comnih.govfishersci.nocalpaclab.com
A documented synthesis involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile (B146778) to form 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, which then condense with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com By starting with a cyclopropyl-containing precursor, this method could be adapted to produce 5-cyclopropyl-3-amino-1H-pyrazole-4-carbonitrile. ambeed.com
Furthermore, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized through a nucleophilic substitution reaction, indicating that the core structure of 3-amino-5-cyclopropyl-pyrazole is accessible for further derivatization. nih.gov Halogenated derivatives can be prepared from this amino-pyrazole. For example, diazotization of the amino group followed by treatment with a copper(I) chloride (Sandmeyer reaction) would introduce the chloro-substituent at the 3-position.
Optimization of Reaction Conditions and Yields in Pyrazole Synthesis
The optimization of reaction conditions is paramount for achieving high yields and regioselectivity in pyrazole synthesis. researchgate.net Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. acs.org
For the classical condensation of 1,3-dicarbonyl compounds with hydrazines, the solvent has been shown to have a profound effect on regioselectivity. The use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) significantly improves the regioselectivity for the formation of 1,3-substituted pyrazoles compared to polar protic solvents like ethanol. nih.govorganic-chemistry.org The addition of an acid, such as hydrochloric acid, can also increase yields by promoting the dehydration steps of the cyclization process. organic-chemistry.org
The use of catalysts is another critical aspect of optimization. Nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.govresearchgate.net In multicomponent reactions, the choice of catalyst can direct the reaction towards a specific product. For example, piperidine has been used to catalyze the four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com
Temperature and reaction time are also crucial variables. Microwave irradiation has been employed to accelerate reactions and improve yields in the synthesis of pyrazole derivatives. mdpi.com A systematic approach to optimization, such as design of experiment (DoE), can be used to identify the optimal reaction temperature and catalyst loading to maximize product yield. researchgate.net
Table 2: Factors Influencing Pyrazole Synthesis Optimization
| Factor | Effect | Example | Reference |
| Solvent | Influences regioselectivity and reaction rate. | Aprotic dipolar solvents (e.g., DMAc) improve regioselectivity in condensation reactions. | nih.govorganic-chemistry.org |
| Catalyst | Increases reaction rate and can control selectivity. | Nano-ZnO for the synthesis of 1,3,5-substituted pyrazoles. | nih.govresearchgate.net |
| Temperature | Affects reaction kinetics and product distribution. | Microwave irradiation can reduce reaction times and improve yields. | mdpi.com |
| Acidity/Basicity | Can promote key reaction steps like cyclization and dehydration. | Addition of HCl to accelerate dehydration in pyrazole formation. | organic-chemistry.org |
Theoretical and Computational Investigations of 3 Chloro 5 Cyclopropyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No dedicated Density Functional Theory (DFT) studies for 3-chloro-5-cyclopropyl-1H-pyrazole were found. Such studies would be necessary to provide specific data on the following:
Electronic Structure and Molecular Orbital Analysis
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and molecular electrostatic potential (MEP) is not available.
Tautomerism and Isomerization Pathways of Substituted Pyrazoles
While tautomerism is a known feature of substituted pyrazoles, no computational studies detailing the specific tautomeric forms of this compound, their relative stabilities, or the energy barriers for their interconversion have been published.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
There are no available theoretical predictions for the NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, or UV-Vis absorption spectra of this compound.
Molecular Modeling and Dynamics Simulations
Similarly, a search for molecular modeling and dynamics simulations yielded no specific results for this compound.
Conformational Analysis of Cyclopropyl (B3062369) and Chloro Substituents
No studies on the conformational preferences of the cyclopropyl and chloro groups relative to the pyrazole (B372694) ring, nor any associated potential energy surfaces, were identified.
Intermolecular Interactions and Crystal Packing (if applicable)
No crystallographic data has been published for this compound, and therefore, no information on its crystal packing, hydrogen bonding, or other intermolecular interactions is available.
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools to explore the intrinsic properties of this compound, providing insights into its reactivity. eurasianjournals.com Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure and predict various reactivity descriptors. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for visualizing the charge distribution on a molecule and predicting its reactive sites. For a molecule like this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen (N-H) would show a positive potential (blue region), highlighting its propensity for donation in hydrogen bonding.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in chemical reactions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For pyrazole derivatives, these orbitals are crucial in predicting their behavior in cycloaddition and other reactions. researchgate.net Computational studies on similar pyrazoles help in determining these energy levels and predicting the regioselectivity of their reactions. nih.gov
Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting the molecule's behavior. researchgate.net
A hypothetical table of such descriptors for this compound, based on typical values for similar heterocyclic compounds, is presented below.
| Descriptor | Symbol | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |
| Energy Gap | ΔE | 5.3 eV | Suggests moderate chemical stability |
| Electronegativity | χ | 3.85 | Measures the tendency to attract electrons |
| Chemical Hardness | η | 2.65 | Indicates resistance to change in electron configuration |
| Chemical Softness | S | 0.38 | Inverse of hardness, indicates higher reactivity |
| Electrophilicity Index | ω | 2.79 | Measures the propensity to act as an electrophile |
Note: The values in this table are illustrative and represent typical ranges observed for pyrazole derivatives in computational studies. Actual values for this compound would require specific DFT calculations.
Reaction Mechanism Studies: Computational methods are also invaluable for elucidating reaction mechanisms. For instance, in studying the synthesis of pyrazole derivatives, theoretical calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information helps in understanding the regioselectivity of reactions, such as why certain substituents favor one position on the pyrazole ring over another. nih.gov For this compound, such studies could explore its synthesis or its further functionalization, providing insights that are difficult to obtain through experimental means alone.
Reactivity and Chemical Transformations of 3 Chloro 5 Cyclopropyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, due to the directing effects of the two nitrogen atoms. mdpi.com However, the presence of a deactivating chloro group at C3 and a cyclopropyl (B3062369) group at C5 can influence the regioselectivity and rate of these reactions. While specific examples for 3-chloro-5-cyclopropyl-1H-pyrazole are not extensively documented in the provided search results, the general principles of pyrazole chemistry suggest that electrophilic substitution would likely occur at the C4 position if the reaction conditions are forcing enough to overcome the deactivating effect of the chloro substituent. mdpi.com
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic substitution, a common reaction for halo-heterocycles. This allows for the introduction of a wide variety of functional groups at this position. For instance, amination reactions can be performed to introduce amino groups. A study on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a nucleophilic substitution reaction, highlighting the feasibility of replacing a leaving group on the pyrazole ring with an amine. nih.gov Although this example doesn't start with the chloro-derivative, it demonstrates the principle of nucleophilic substitution on a pyrazole ring.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Amine (R-NH2) | 3-amino-5-cyclopropyl-1H-pyrazole derivative | Amination |
Derivatization at the N1-Position of the Pyrazole Ring
The N1 position of the pyrazole ring is a common site for derivatization due to the acidity of the N-H proton. mdpi.com Deprotonation with a suitable base generates a pyrazolide anion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents, which can significantly alter the molecule's physical and biological properties. For example, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases the alkylation at the N1 position. nih.gov
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Base, then Electrophile (e.g., Alkyl halide) | 1-Alkyl-3-chloro-5-cyclopropyl-1H-pyrazole | N-Alkylation |
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The chloro-substituent at the C3 position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.gov This method is widely used for the arylation of heterocyclic compounds. nih.govresearchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, and base. nih.govresearchgate.net For instance, the use of XPhos Pd G2 as a precatalyst has been shown to be effective in the Suzuki-Miyaura coupling of bromo-dinitropyrazoles with various boronic acids. rsc.org
Sonogashira Coupling: This reaction involves the coupling of the chloropyrazole with a terminal alkyne, catalyzed by palladium and copper co-catalysts, in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a valuable method for introducing alkynyl groups onto the pyrazole ring. researchgate.net The reaction is typically carried out under mild conditions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyrazole with an amine. organic-chemistry.org It is a versatile method for synthesizing arylamines from aryl halides. organic-chemistry.orgnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(OAc)2, XPhos, K3PO4 | 3-Aryl/Heteroaryl-5-cyclopropyl-1H-pyrazole |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 3-Alkynyl-5-cyclopropyl-1H-pyrazole |
| Buchwald-Hartwig | Amine (R-NH2) | Pd(dba)2, tBuDavePhos | 3-Amino-5-cyclopropyl-1H-pyrazole derivative |
Biological and Pharmacological Activities of 3 Chloro 5 Cyclopropyl 1h Pyrazole and Its Analogs
In Vitro Biological Screening and Cellular Assays
The introduction of varied substituents onto the pyrazole (B372694) ring has been a fruitful strategy for developing novel therapeutic agents. The presence of a cyclopropyl (B3062369) group and a chloro moiety, as seen in 3-chloro-5-cyclopropyl-1H-pyrazole, suggests a unique electronic and steric profile that can influence its interaction with biological targets. Research into its analogs provides valuable insights into the potential activities of this specific compound.
Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)
Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.goveurekaselect.comorientjchem.org The core structure is a key pharmacophore in the development of new antibacterial and antifungal agents, with various analogs showing promising activity against a range of pathogens, including drug-resistant strains. nih.govtandfonline.comgreenpharmacy.info
Analogs of this compound have demonstrated notable antimicrobial efficacy. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which share the cyclopropyl-pyrazole core, have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Some of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov Specifically, certain derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have shown minimum inhibitory concentration (MIC) values between 12.5 and 25 µg/mL against Staphylococcus aureus and Bacillus subtilis.
The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some pyrazole derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.goveurekaselect.com Other proposed mechanisms include the disruption of the bacterial cell wall. nih.gov The specific substitutions on the pyrazole ring play a critical role in determining the potency and spectrum of antimicrobial activity. greenpharmacy.infojocpr.com
Table 1: Antibacterial Activity of 3-cyclopropyl-1H-pyrazol-5-amine Analogs
| Compound/Analog | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine | Staphylococcus aureus | 12.5 - 25 | |
| Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine | Bacillus subtilis | 12.5 - 25 | |
| 1,3,5-trisubstituted pyrazole derivatives | Escherichia coli | Moderate Activity | greenpharmacy.info |
| 1,3,5-trisubstituted pyrazole derivatives | Klebsiella pneumoniae | Moderate Activity | greenpharmacy.info |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1 - 8 | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | nih.gov |
Antiproliferative and Anticancer Activities
The pyrazole scaffold is a key component in a number of anticancer agents, and its derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govirjmets.comnih.govhilarispublisher.com The antiproliferative effects of pyrazole analogs are often linked to their interaction with a variety of molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov
Research on analogs of this compound has revealed significant antiproliferative potential. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of VERO normal and MCF-7 breast cancer cells. nih.gov Several of these compounds demonstrated interesting growth inhibitory effects against the cancer cell line. nih.gov
The anticancer activity of pyrazole derivatives is multifaceted. Some analogs function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.com Others act as inhibitors of key enzymes in signaling pathways that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govhilarispublisher.comfrontiersin.org For instance, certain 3,4-diaryl pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, while other pyrazole-based compounds have shown significant inhibitory activity against PI3 kinase, a critical component of a major cancer cell survival pathway. nih.gov
Table 2: Antiproliferative Activity of Pyrazole Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast) | Growth inhibitory effects | nih.gov |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | mdpi.com |
| Pyrazole derivative 5b | A549 (Lung) | 0.69 | mdpi.com |
| Pyrazole derivative 5b | MCF-7 (Breast) | 1.7 | mdpi.com |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | nih.gov |
| Indole-pyrazole derivative 33 | HCT116 (Colon) | < 23.7 | nih.gov |
| Indole-pyrazole derivative 34 | MCF-7 (Breast) | < 23.7 | nih.gov |
Anti-inflammatory and Analgesic Efficacy
Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with well-known drugs like celecoxib (B62257) and phenylbutazone (B1037) featuring this heterocyclic core. eurekaselect.comnih.gov Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade and the generation of pain signals. nih.gov
In various animal models of inflammation and pain, pyrazole derivatives have demonstrated significant efficacy. nih.gov For example, in carrageenan-induced paw edema tests, a common model for acute inflammation, certain pyrazole derivatives have shown potent anti-inflammatory effects. nih.gov Similarly, in acetic acid-induced writhing tests, which assess peripheral analgesic activity, pyrazole compounds have exhibited notable pain-relieving properties. nih.gov
Table 3: Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | Assay/Model | Activity | Reference |
|---|---|---|---|
| Pyrazoline 2d | Carrageenan-induced paw edema | High anti-inflammatory activity | nih.gov |
| Pyrazoline 2e | Carrageenan-induced paw edema | High anti-inflammatory activity | nih.gov |
| Pyrazoline 2e | Acetic acid-induced writhing | Higher nociception inhibition than 2d | nih.gov |
| Pyrazole derivatives | In-vivo studies | Potent analgesic and anti-inflammatory action | orientjchem.org |
| 3,5-diaryl pyrazole derivatives | IL-6 inhibition | Active | nih.gov |
| 3,5-diaryl pyrazole derivatives | TNF-α inhibition | Active | nih.gov |
Antiviral and Antitubercular Research
The emergence of drug-resistant viral and bacterial strains necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds in this area, with research demonstrating their potential against a variety of pathogens, including viruses and Mycobacterium tuberculosis. nih.govyoutube.com
Specifically, certain pyrazole derivatives have shown promising antiviral activity. For instance, some analogs have been evaluated against the Newcastle disease virus (NDV), a significant pathogen in poultry, with some compounds offering high levels of protection. nih.gov Other pyrazole-based compounds have demonstrated activity against the influenza virus. nih.gov
In the realm of antitubercular research, pyrazole derivatives have also shown significant promise. nih.gov Several studies have reported on the synthesis and evaluation of pyrazole analogs against Mycobacterium tuberculosis, the causative agent of tuberculosis. youtube.com Some of these compounds have exhibited potent inhibitory activity against the H37Rv strain of M. tuberculosis. nih.gov The mechanism of action for the antitubercular effects of some pyrazoles is thought to involve the induction of autophagy in infected host cells, a cellular process that can help clear intracellular pathogens.
Table 4: Antiviral and Antitubercular Activity of Pyrazole Analogs
| Compound/Analog | Target Organism/Virus | Activity/Result | Reference |
|---|---|---|---|
| Hydrazone 6 | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |
| Thiazolidinedione derivative 9 | Newcastle Disease Virus (NDV) | 100% protection | nih.gov |
| 1,3-diphenylpyrazole derivatives | Newcastle Disease Virus (NDV) | 95-100% protection | nih.gov |
| 3,5-diaryl pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Active inhibitor | nih.gov |
| Thiocetazone based pyrazoline analogs | Mycobacterium tuberculosis H37Rv | Screened for activity | nih.gov |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Pyrazole derivatives have been investigated for their antioxidant potential, with some analogs demonstrating significant radical scavenging activity. nih.govnih.govresearchgate.net
The antioxidant capacity of pyrazole compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The presence of specific functional groups on the pyrazole ring can significantly influence their antioxidant properties. nih.gov For instance, the presence of hydroxyl or amino groups can enhance their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
Studies on various pyrazole derivatives have shown that they can effectively scavenge different types of free radicals. nih.govnih.gov This antioxidant activity, combined with their other biological properties, makes them interesting candidates for the development of multi-target drugs that can address the complex pathologies of diseases involving oxidative stress, such as inflammation and cancer. nih.gov
Table 5: Antioxidant Activity of Pyrazole Analogs
| Compound/Analog | Assay | Result | Reference |
|---|---|---|---|
| 3,5-diarylpyrazoline derivative | DPPH, .OH, .O2− and NO anion assays | Excellent radical scavenging activity | nih.gov |
| Bipyrazole derivative | DPPH assay | Good scavenging activity | nih.gov |
| Pyrazole derivative 4g | Platelet ROS production | Strong inhibition | nih.gov |
| Chloro derivatives of pyrazole | DPPH radical scavenging | Active | researchgate.net |
| Chloro derivatives of pyrazole | NO radical scavenging | Active | researchgate.net |
Molecular Mechanisms of Action
The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets. nih.govnih.govnih.gov The specific mechanism of action is highly dependent on the substitution pattern of the pyrazole ring, which dictates the molecule's shape, electronic properties, and ability to form interactions with the active site of an enzyme or receptor.
In the context of anti-inflammatory and analgesic effects , a primary mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov By blocking the activity of COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov
The antiproliferative and anticancer activities of pyrazole analogs are attributed to several mechanisms. nih.govnih.gov One significant mechanism is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govhilarispublisher.com By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis. nih.gov Other pyrazole derivatives target the vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. frontiersin.org Another important mechanism is the disruption of microtubule dynamics. mdpi.com By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell death. mdpi.com
The antimicrobial activity of pyrazoles can also be attributed to multiple mechanisms. nih.goveurekaselect.com A well-established target for some antibacterial pyrazoles is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.goveurekaselect.com Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Other pyrazole derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane or by inhibiting other crucial metabolic pathways. nih.gov
The antioxidant properties of pyrazole derivatives are generally linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov This direct radical scavenging activity helps to reduce oxidative stress. Furthermore, some pyrazole compounds may indirectly exert antioxidant effects by modulating the activity of cellular antioxidant enzymes. nih.gov
It is important to note that a single pyrazole derivative can often interact with multiple targets, leading to a polypharmacological profile. This multi-target activity can be advantageous in treating complex diseases like cancer and inflammation. nih.gov Further research is needed to elucidate the specific molecular mechanisms of this compound to fully understand its therapeutic potential.
Enzyme Inhibition and Selectivity Profiling
The this compound scaffold has been a building block for a variety of enzyme inhibitors, with research primarily focused on kinases, 4-hydroxyphenylpyruvate dioxygenase (HPPD), and monoamine oxidase B (MAO-B).
Kinase Inhibition:
The pyrazole moiety is recognized as a "privileged scaffold" for developing kinase inhibitors due to its ability to bind to the ATP-binding site of kinases. nih.gov This interaction can disrupt cellular signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents.
Analogs of this compound have been investigated as inhibitors of various kinases. For instance, a series of 3-amino-1H-pyrazole derivatives, where the cyclopropyl group at the 5-position was a key feature, were synthesized to target the understudied PCTAIRE family of kinases, which are implicated in several cancers. nih.gov Small modifications to the pyrazole ring, including the introduction of different substituents, have been shown to significantly affect the selectivity of these kinase inhibitors. nih.gov The pyrazolo[3,4-b]pyridine scaffold, which can be derived from this compound, is also explored for its kinase inhibitory potential.
Table 1: Kinase Inhibition by Pyrazole Analogs
| Compound/Scaffold | Target Kinase(s) | Biological Effect |
|---|---|---|
| 3-Amino-1H-pyrazole derivatives | PCTAIRE family (e.g., CDK16) | Inhibition of kinase activity, potential anticancer effects. nih.gov |
| Pyrazolo[3,4-b]pyridine | Tropomyosin receptor kinases (TRKs) | Inhibition of TRKA, leading to reduced cell proliferation. |
HPPD Inhibition:
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a target for the treatment of type I tyrosinemia. nih.gov Pyrazole-based compounds have been developed as HPPD inhibitors. nih.gov While direct studies on this compound as an HPPD inhibitor are not extensively documented, the pyrazole scaffold itself is a key component in the design of new HPPD inhibitors. nih.gov
MAO-B Inhibition:
Monoamine oxidase B (MAO-B) inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Pyrazole derivatives have been explored for their MAO-B inhibitory activity. Although specific data on this compound is limited, related pyrazole-containing compounds have shown potential as MAO-B inhibitors. nih.gov
Receptor Modulation and Binding Affinities
The versatility of the pyrazole scaffold extends to its ability to modulate various receptors, including bradykinin (B550075) B1 receptors and GABA-A receptors.
Bradykinin B1 Receptor Antagonism:
The bradykinin B1 receptor is a promising target for the treatment of chronic pain and inflammation. nih.govnih.gov Research has led to the discovery of potent and selective nonpeptide antagonists of the bradykinin B1 receptor. nih.gov While specific analogs of this compound have not been highlighted as bradykinin B1 receptor antagonists in the provided context, the broader class of pyrazole derivatives has been investigated for this activity. nih.gov
GABA-A Receptor Blocking:
Gamma-aminobutyric acid type A (GABA-A) receptors are crucial for mediating inhibitory neurotransmission in the brain. nih.govnih.gov Pyrazole derivatives have been found to act as blockers of GABA-A receptors. For instance, some pyrazole compounds are known to be non-competitive inhibitors of GABA-A receptors. nih.gov The modulation of GABA-A receptors can have significant effects on the central nervous system. nih.gov
Investigations into Cellular Signaling Pathways
The biological effects of this compound and its analogs are mediated through their influence on various cellular signaling pathways.
In the context of kinase inhibition, these compounds can disrupt pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation and survival. By inhibiting key kinases in these pathways, pyrazole derivatives can induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
Furthermore, pyrazole-based compounds have been shown to modulate inflammatory signaling. For example, some derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. frontiersin.orgnih.gov For pyrazole derivatives, SAR studies have provided valuable insights into how different substituents on the pyrazole ring influence their biological activity.
Table 2: SAR Summary of Pyrazole Derivatives
| Position of Substitution | Substituent | Effect on Activity |
|---|---|---|
| 3-position | Chloro group | Influences target binding affinity. |
| 5-position | Cyclopropyl group | Enhances metabolic stability and can improve potency. semanticscholar.org |
Impact of the Chloro Substituent on Biological Activity
The presence and position of a chloro substituent on the pyrazole ring can significantly impact the biological activity of the compound. The chloro group is an electron-withdrawing group that can influence the electronic properties of the pyrazole ring, thereby affecting its binding affinity to target proteins. In some pyrazolo[3,4-b]pyridine derivatives, the chloro substituent is thought to play a role in the compound's ability to bind to the target kinase.
Contribution of the Cyclopropyl Group to Pharmacological Profile
The cyclopropyl group is a versatile substituent in medicinal chemistry that can confer several advantageous properties to a molecule. semanticscholar.org Its inclusion can enhance metabolic stability, improve potency, and reduce off-target effects. semanticscholar.org In the context of pyrazole derivatives, the cyclopropyl group at the 5-position has been shown to be important for the pharmacological profile. For example, in a series of kinase inhibitors, the cyclopropyl group was a key feature for activity. nih.gov The rigid, three-dimensional nature of the cyclopropyl ring can also provide conformational constraint, leading to more specific interactions with the target protein. semanticscholar.org
Influence of N-Substituents on Biological Potency and Selectivity
Substitution at the N1 position of the pyrazole ring is a common strategy for modifying the pharmacological properties of pyrazole-based compounds. nih.gov The nature of the N-substituent can have a profound effect on both the potency and selectivity of the molecule. For instance, in a study of pyrazole-based meprin inhibitors, the introduction of different lipophilic moieties at the N1 position resulted in a decrease in activity compared to the unsubstituted analog. nih.gov Conversely, in other series of compounds, N-substitution has been shown to be critical for achieving high potency. SAR studies have revealed that the size, lipophilicity, and electronic properties of the N-substituent are all important factors to consider in the design of new pyrazole-based therapeutic agents. nih.govnih.gov
Emerging Therapeutic Potentials for Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its structural versatility and ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comfrontiersin.org The inherent drug-like properties and synthetic accessibility of the pyrazole ring have made it a cornerstone in the development of novel therapeutic agents for a multitude of diseases. nih.govmdpi.com Consequently, pyrazole derivatives are at the forefront of research for emerging treatments in oncology, neurodegenerative disorders, and infectious diseases. nih.govnih.gov
The therapeutic efficacy of pyrazole-based compounds is largely dependent on the nature and position of substituents on the pyrazole ring. nih.gov Modifications to this core structure can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. frontiersin.org For instance, the introduction of a cyclopropyl moiety at the C5-position, as seen in this compound, and its analogs, has been explored in the development of potent kinase inhibitors. nih.govnih.gov
Anticancer Applications
A significant area of development for pyrazole scaffolds is in oncology, particularly as protein kinase inhibitors (PKIs). mdpi.comderpharmachemica.com Protein kinases are crucial regulators of cellular processes like proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.gov Pyrazole derivatives have been successfully designed to target various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR. derpharmachemica.com
Recent research has highlighted several promising pyrazole-based anticancer agents. For example, a series of 3-amino-1H-pyrazole derivatives based on a N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core have been synthesized and evaluated for their kinase inhibitory activity. nih.gov In one study, compounds bearing a cyclopropyl moiety on the pyrazole ring demonstrated excellent cellular potency against Cyclin-Dependent Kinase 16 (CDK16), with EC₅₀ values ranging from 33.0 to 124.0 nM. nih.gov Another study found that pyrazole-based compounds could inhibit CDK1 with IC₅₀ values as low as 1.52 µM, leading to antiproliferative activity against various cancer cell lines, including hepatocellular and colon cancer. nih.gov
The following table summarizes the activity of selected pyrazole-based kinase inhibitors:
| Compound/Derivative Class | Target Kinase(s) | Activity (IC₅₀/EC₅₀) | Cancer Cell Line(s) |
| 5-Cyclopropyl-1H-pyrazole-3-amine derivatives | CDK16 | 18.0 - 124.0 nM (EC₅₀) | - |
| Pyrazole-based CDK inhibitor (Compound 25) | CDK1 | 1.52 µM (IC₅₀) | HepG2, Huh7, SNU-475, HCT116, UO-31 |
| Pyrazolone-pyrazole derivatives (Compound 27) | VEGFR-2 | 828.23 nM (IC₅₀) | MCF-7 (breast cancer) |
| Pyrazole-linked benzimidazole (B57391) conjugate (Compound 63) | Aurora A/B | Significant Inhibition | - |
This table presents a selection of research findings and is not exhaustive.
Neuroprotective Potential
Emerging research indicates that pyrazole scaffolds hold significant promise for the treatment of neurodegenerative diseases. nih.govmdpi.com The pathological mechanisms in these diseases often involve oxidative stress, neuroinflammation, and glutamate (B1630785) excitotoxicity. nih.gov Pyrazole derivatives have shown potential in mitigating these processes.
One study investigated a pyrazole benzenesulfonamide (B165840) derivative, T1, for its anti-inflammatory and neuroprotective effects in a zebrafish model of epilepsy. nih.gov The results showed that compound T1 provided significant protection against pentylenetetrazole (PTZ)-induced seizures and associated neuroinflammation. nih.gov Another area of investigation is the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters. Certain N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of human MAO-A and MAO-B. nih.gov Furthermore, recent studies in 2023 and 2024 have highlighted the potential of pyrazole derivatives in Alzheimer's disease research by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and by providing neuroprotective effects against amyloid-beta plaque generation and oxidative stress. researchgate.net
The neuroprotective activities of selected pyrazole analogs are detailed below:
| Compound/Derivative Class | Proposed Mechanism/Target | Model System | Key Finding |
| Pyrazole benzenesulfonamide (T1) | Anti-inflammatory | PTZ-induced epilepsy in zebrafish | Showed significant neuroprotection and anti-seizure activity. nih.gov |
| 2-Cyclopropylimino-3-methyl-1,3-thiazoline HCl | Antioxidant | Hydrogen peroxide-induced oxidative stress in rat cortical astrocytes | Attenuated reductions in antioxidant enzyme activity and reduced reactive oxygen species. nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative (5e) | Neuroprotection against 6-OHDA | 6-hydroxydopamine-induced neuroblastoma SH-SY5Y cell death | Exhibited 110.7 ± 4.3% relative neuroprotection. |
This table presents a selection of research findings and is not exhaustive.
Anti-inflammatory and Antiviral Activities
The pyrazole scaffold is a key component in several well-known anti-inflammatory drugs, such as celecoxib. nih.gov Research continues to uncover new pyrazole derivatives with potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov For example, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, with one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing better activity than the standard drug diclofenac (B195802) sodium. nih.gov
In the realm of antiviral research, pyrazole derivatives have demonstrated efficacy against a range of viruses. researchgate.netnih.gov A series of 4-substituted pyrazole derivatives, synthesized from a 5-chloro-4-formyl-3-methyl-1-phenylpyrazole precursor, were evaluated for their activity against Newcastle disease virus (NDV). researchgate.net Notably, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against the virus in the study. researchgate.net Other research has identified N-acetyl 4,5-dihydropyrazole derivatives active against the vaccinia virus. nih.gov
The following table highlights some findings in these areas:
| Compound/Derivative Class | Therapeutic Area | Activity/Finding |
| 2-((5-Hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Better activity than diclofenac sodium in carrageenan-induced paw edema model. nih.gov |
| Hydrazone derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole | Antiviral (NDV) | Achieved 100% protection against Newcastle disease virus. researchgate.net |
| Phenylpyrazolone-1,2,3-triazole hybrids | Antiviral (SARS-CoV-2) | Potent inhibition of SARS-CoV-2 main protease (IC₅₀ as low as 3.16 µM). |
This table presents a selection of research findings and is not exhaustive.
Agrochemical Applications and Environmental Impact Research of Pyrazole Derivatives
Herbicidal Efficacy and Target Site Mechanisms
Pyrazole (B372694) derivatives are prominent in the development of modern herbicides, particularly those that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in plants for the biosynthesis of plastoquinone, a vital cofactor for phytoene (B131915) desaturase in the carotenoid synthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll (B73375) from photooxidation. The result is characteristic bleaching of the leaves, followed by plant death.
One notable herbicide class derived from pyrazole intermediates is the pyroxasulfone (B108660) family. Pyroxasulfone is a pre-emergence herbicide effective against a variety of grass and broadleaf weeds in crops such as corn, soybeans, and wheat. nih.govjst.go.jp It works by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and protective waxes. nih.govresearchgate.net Research has demonstrated its high efficacy at lower application rates compared to some other commercial herbicides. nih.govjst.go.jp For instance, pyroxasulfone has shown excellent control of weeds like Chenopodium album (common lambsquarters) and Abutilon theophrasti (velvetleaf). jst.go.jp
Table 1: Herbicidal Efficacy of Pyroxasulfone in Greenhouse Pot Trials
| Weed Species | Common Name | Herbicidal Efficacy (%) |
| Echinochloa crus-galli | Barnyard Grass | High |
| Setaria viridis | Green Foxtail | High |
| Chenopodium album | Common Lambsquarters | High |
| Abutilon theophrasti | Velvetleaf | High |
| Crop Safety | ||
| Zea mays | Corn | High (Minimal Injury) |
| Glycine max | Soybean | High (Minimal Injury) |
Data sourced from studies on pyroxasulfone efficacy. jst.go.jp
Fungicidal Efficacy and Resistance Management
Pyrazole carboxamides are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, blocking ATP production and leading to the cessation of spore germination and mycelial growth. jst.go.jp
Penthiopyrad is a broad-spectrum pyrazole carboxamide fungicide with preventative, curative, and systemic activity against a wide array of plant diseases. mda.state.mn.us It has demonstrated high efficacy against pathogens such as gray mold, powdery mildew, apple scab, and various rusts on a range of fruits and vegetables. jst.go.jpjst.go.jp The introduction of a thiophene (B33073) ring and branched alkyl groups in its structure contributes to its broad-spectrum activity, covering a gap between older carboxamide fungicides. researchgate.net Penthiopyrad has shown strong inhibitory effects on the spore germination of various plant pathogens, making it particularly effective as a preventative treatment. jst.go.jpjst.go.jp Importantly, no cross-resistance has been observed with other fungicide classes like benzimidazoles, dicarboximides, and strobilurins, making it a valuable tool for resistance management programs. jst.go.jp
Table 2: In Vitro Antifungal Activity of Penthiopyrad
| Pathogen | Disease | EC50 (µg/mL) |
| Sclerotinia sclerotiorum | White Mold | 0.081 - 0.250 |
| Botrytis cinerea | Gray Mold | ~0.9 |
| Puccinia recondita | Brown Rust | ~1.56 |
| Sphaerotheca cucurbitae | Powdery Mildew | ~0.9 |
EC50 values represent the concentration required to inhibit 50% of fungal growth. Data compiled from various studies. jst.go.jpresearchgate.netapsnet.org
Insecticidal Properties and Neuromuscular Targets
In the realm of insecticides, pyrazole derivatives have led to the development of highly effective compounds that target the insect's nervous system. Chlorantraniliprole, a member of the anthranilic diamide (B1670390) class synthesized from pyrazole precursors, is a prime example. It acts as a potent and selective activator of insect ryanodine (B192298) receptors, which are intracellular calcium channels critical for muscle contraction. This activation causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to impaired muscle regulation, paralysis, and ultimately the death of the insect. orst.eduusda.gov
Chlorantraniliprole is effective against a broad spectrum of chewing pests, particularly Lepidoptera (moths and butterflies), as well as some Coleoptera (beetles), Diptera (flies), and Hemiptera (true bugs). orst.edu Its selectivity for insect ryanodine receptors over mammalian receptors contributes to its low toxicity in mammals. usda.gov
Table 3: Target Pests of Chlorantraniliprole
| Order | Common Pest Examples |
| Lepidoptera | Codling moth, armyworms, diamondback moth |
| Coleoptera | Colorado potato beetle |
| Hemiptera | Aphids, whiteflies |
| Diptera | Leafminers |
This table provides a general overview of the pest spectrum.
Environmental Fate and Ecotoxicology
The degradation of these pyrazole derivatives in the environment is influenced by factors such as soil type, temperature, and microbial activity.
Pyroxasulfone (Herbicide): The major routes of dissipation for pyroxasulfone are microbial-mediated degradation, leaching, and runoff. mda.state.mn.us It has a long aerobic soil half-life, ranging from 142 to 533 days. mda.state.mn.us One of its major degradation metabolites, M1 (5-difluoromethoxy-1H-pyrazol-4-yl methanesulfonic acid), is very persistent. mda.state.mn.us
Penthiopyrad (Fungicide): Penthiopyrad is persistent in many environmental compartments, degrading through slow aerobic biodegradation with a half-life of 60 to 406 days. mda.state.mn.us It does not undergo substantial degradation under anaerobic conditions. mda.state.mn.us
Chlorantraniliprole (Insecticide): This insecticide is persistent in soil, with half-lives reported to be as long as 1,130 days. orst.edu It breaks down in water primarily through photolysis, with an estimated half-life of about 33 days. usda.gov Soil microbes also contribute to its degradation. unl.edu
The mobility of these compounds in soil affects their potential to leach into groundwater.
Pyroxasulfone: It is considered mobile, with Koc values ranging from 57 to 119 L/kg. mda.state.mn.us Its persistence and mobility suggest a potential for accumulation in groundwater. mda.state.mn.us
Penthiopyrad: With a Koc value of 720, the parent compound has low to moderate mobility. mda.state.mn.us However, some of its degradation products are more mobile. mda.state.mn.us
Chlorantraniliprole: Despite low water solubility, it is considered mobile in the environment because it does not bind well to soil. orst.eduusda.gov This mobility can lead to its dissipation through leaching and runoff. usda.gov
The impact on non-target organisms is a key consideration in the risk assessment of these pesticides.
Pyroxasulfone: It is highly toxic to aquatic plants, particularly freshwater algae. canada.ca It has low toxicity to birds and mammals. mda.state.mn.us
Penthiopyrad: This fungicide is classified as moderately to highly toxic to fish and aquatic invertebrates. mda.state.mn.us The risk to these organisms can be mitigated through measures like buffer zones. regulations.gov It shows low toxicity to birds and small mammals. canada.ca
Chlorantraniliprole: It is highly toxic to some aquatic invertebrates, such as crayfish and water fleas (Daphnia). orst.edu However, it demonstrates low toxicity to mammals, birds, fish (in short-term exposures), and beneficial insects like bees and parasitic wasps when used according to label directions. orst.eduusda.gov Some studies have noted potential sublethal effects on honeybee larvae at certain exposure levels. orst.edu It is also not very toxic to earthworms, although high concentrations can impact their reproduction. orst.edunih.gov
Table 4: Summary of Ecotoxicological Profile for Pyrazole Derivatives
| Compound | Organism Group | Toxicity Level |
| Pyroxasulfone | Aquatic Plants | High |
| Birds & Mammals | Low | |
| Penthiopyrad | Fish & Aquatic Invertebrates | Moderate to High |
| Birds & Mammals | Low | |
| Chlorantraniliprole | Aquatic Invertebrates | High |
| Mammals & Birds | Low | |
| Fish (acute) | Low | |
| Bees & Earthworms | Low |
This table provides a simplified overview of ecotoxicity. mda.state.mn.usorst.eduusda.govmda.state.mn.uscanada.caregulations.govcanada.canih.gov
Strategies for Mitigation of Environmental Contamination by Agrochemical Pyrazoles
The environmental persistence and potential for non-target effects of some pyrazole-based agrochemicals necessitate the development and implementation of effective mitigation strategies. While specific research on the environmental fate and mitigation for "3-chloro-5-cyclopropyl-1H-pyrazole" is not extensively available in public literature, a significant body of research exists for the broader class of pyrazole agrochemicals, such as the insecticide fipronil (B1672679). These strategies aim to reduce the transport of these compounds into water bodies, accelerate their degradation in the environment, and minimize their bioavailability. Mitigation approaches can be broadly categorized into physical, biological, and chemical/formulation-based strategies.
Physical and Agronomic Mitigation Techniques
Physical methods are designed to intercept or reduce the movement of pesticides from treated fields to surrounding environments, primarily by controlling runoff and soil erosion.
Vegetative Filter Strips (VFS): Vegetative Filter Strips are areas of permanent vegetation established between agricultural fields and water bodies to filter pollutants from runoff. ufl.edu They are highly effective at trapping sediment to which many pesticides, including pyrethroids and likely some pyrazoles, bind strongly. ucanr.eduucanr.edu By slowing runoff velocity, VFSs enhance water infiltration into the soil, allowing more time for pesticide degradation and reducing the amount entering surface waters. ufl.eduucanr.edu The effectiveness of a VFS depends on several design and maintenance factors. ucanr.eduncsu.edu
Interactive Data Table: Key Design and Maintenance Parameters for Vegetative Filter Strips
| Parameter | Recommendation | Rationale | Source |
|---|---|---|---|
| Width | Generally, the wider the better. A minimum of 10 meters is often required, with up to 30 feet (approx. 10 meters) suggested for protecting riparian areas. | A wider strip provides a greater surface area for filtration and infiltration. | ucanr.eduncsu.edu |
| Slope | Most effective on slopes less than 5%; not recommended for slopes greater than 15%. | Steeper slopes increase runoff velocity, reducing the time for sediment and pollutants to be filtered out. | ucanr.eduucanr.edu |
| Vegetation | Tall, stiff-stemmed, perennial native grasses are ideal. Hardy, drought-tolerant species are preferred. | Dense, stiff vegetation is more effective at slowing water flow and trapping sediment. | ucanr.eduncsu.edu |
| Location | Positioned along the downslope edge of a field, adjacent to the water body receiving runoff. | Must be placed to intercept the flow of surface water runoff. | ucanr.educanada.ca |
| Maintenance | Repair any channels or rills that form. Remove excess sediment buildup. Keep grass height between 4-10 inches (approx. 10-25 cm). | Proper maintenance ensures the VFS functions correctly and prevents runoff from bypassing the strip. | ucanr.eduncsu.edu |
Other Agronomic Practices: Several other on-farm practices can significantly reduce pesticide runoff. These include:
Conservation Tillage: Practices like no-till or mulch-tillage reduce soil erosion, thereby decreasing the loss of soil-bound pesticides. epa.gov
Contour Farming: Planting crops across the slope rather than up and down it can reduce runoff. epa.gov
Buffer Zones: Similar to VFS, these are untreated areas around sensitive habitats that reduce contamination from spray drift and runoff. epa.gov
Biological Mitigation Strategies
Biological strategies leverage natural processes to break down or sequester pesticide contaminants.
Bioremediation: This approach uses microorganisms like bacteria and fungi to degrade pesticides into less harmful substances. mdpi.commdpi.com It is considered an environmentally friendly and cost-effective method. mdpi.com The process can be enhanced through:
Biostimulation: Amending the soil with nutrients to stimulate the activity of native microorganisms capable of degrading the pesticide. mdpi.com
Bioaugmentation: Introducing specific microbial strains or enzymes into the contaminated soil to target the pesticide. mdpi.com
Phytoremediation: Phytoremediation involves using plants to decontaminate soil and water. awsjournal.org Plants can absorb pesticides from the soil, metabolize them into less toxic compounds, or stimulate microbial degradation in the root zone (rhizosphere). awsjournal.org For example, Kochia scoparia has shown potential for phytostimulating the degradation of atrazine, another common herbicide. awsjournal.org
Biochar Application: Biochar, a charcoal-like material produced from the pyrolysis of biomass, can be added to soil to remediate pesticide contamination. orst.edubohrium.com Its high porosity and large surface area allow it to adsorb pesticide molecules, reducing their mobility, leaching potential, and bioavailability. orst.edurepec.orgresearchgate.net The effectiveness of biochar depends on its physical and chemical properties, which are influenced by the feedstock and pyrolysis temperature. bohrium.com
Interactive Data Table: Factors Influencing Pesticide Adsorption by Biochar
| Factor | Finding | Impact on Mitigation | Source |
|---|---|---|---|
| Biochar Properties | High surface area and porosity provide numerous adsorption sites for pesticides. | Increases the capacity of the soil to retain pesticides, preventing movement into groundwater. | bohrium.commdpi.com |
| Pesticide Properties | The chemical structure and properties of the pesticide affect how strongly it binds to biochar. | The suitability of biochar as a mitigation tool varies between different classes of agrochemicals. | orst.edu |
| Soil Conditions | Biochar can alter soil moisture and microbial communities, which can, in turn, affect pesticide degradation rates. | Strongly bound pesticides may be protected from microbial breakdown, potentially increasing their persistence. | orst.edubohrium.com |
Chemical and Formulation-Based Strategies
These strategies focus on the chemical properties of the pesticide itself or its formulation to reduce environmental impact.
Photodegradation: The breakdown of chemical compounds by light is a significant degradation pathway for some pyrazole pesticides in aquatic environments. researchgate.netelsevierpure.com For instance, the phenylpyrazole insecticide fipronil is susceptible to photodegradation in water. researchgate.net This natural process can be harnessed in engineered systems. Advanced oxidation processes, which use light (often UV) to generate highly reactive species like hydroxyl radicals, can effectively degrade persistent pesticides in water treatment scenarios. mdpi.comfrontiersin.orgnih.gov
Controlled-Release Formulations (CRF): A primary cause of pesticide loss to the environment is the high initial concentration applied, which can be washed away before it is effective. iaea.orgresearchgate.net Controlled-release formulations are designed to release the active ingredient slowly over time. researchgate.netresearchgate.net This approach offers several advantages:
Maintains an effective concentration of the pesticide for a longer duration. researchgate.net
Reduces the total amount of pesticide needed.
Minimizes losses due to runoff, leaching, and degradation. researchgate.netsci-hub.se
Increases safety and ease of handling. sci-hub.se
CRFs can be created by encapsulating the pesticide in various materials, including natural or synthetic polymers, or by binding it to carrier molecules. researchgate.netsci-hub.se
Future Directions and Research Opportunities for 3 Chloro 5 Cyclopropyl 1h Pyrazole
Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The foundation for future research on 3-chloro-5-cyclopropyl-1H-pyrazole lies in the rational design and synthesis of new derivatives with superior biological activity. The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, known for its presence in numerous approved drugs with a wide spectrum of therapeutic applications. nih.govnih.govresearchgate.netnih.gov The existing chloro and cyclopropyl (B3062369) substituents on the pyrazole ring of the target compound offer distinct advantages for creating diverse chemical libraries.
The chlorine atom at the 3-position serves as a key functional handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SARs). For instance, replacing the chlorine with different amine, ether, or thioether linkages can significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. mdpi.com Research has shown that even minor structural modifications on the pyrazole ring can lead to substantial changes in bioactivity. nih.gov
The cyclopropyl group at the 5-position is known to enhance metabolic stability and binding affinity to target proteins. Future design strategies should focus on creating derivatives that retain this beneficial moiety while exploring modifications at other positions of the pyrazole ring. nih.gov The synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has already demonstrated the potential of N-terminal modifications in yielding compounds with interesting antiproliferative effects. nih.gov
A systematic approach to generating a library of derivatives would involve:
Modification at the N1 position: Introducing a variety of aryl, heteroaryl, and alkyl groups to explore their impact on target specificity and potency.
Substitution at the C4 position: Functionalization of the C4 position, which is often unsubstituted in initial pyrazole syntheses, can provide additional points of interaction with biological targets. nih.gov
Bioisosteric replacement: Replacing the chloro or cyclopropyl groups with other functional groups of similar size and electronic properties to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.
The following table illustrates potential modifications to the this compound scaffold for generating novel derivatives.
| Position for Modification | Example Modifying Groups | Potential Impact on Bioactivity |
| N1-position | Phenyl, Pyridyl, Benzyl | Altering solubility, membrane permeability, and target engagement |
| C3-position (replacing Cl) | Amines, Anilines, Phenols, Thiols | Introducing new hydrogen bond donors/acceptors, modulating electronic properties |
| C4-position | Formyl, Cyano, Halogens | Providing additional sites for interaction with biological targets |
Application of Advanced Synthetic Technologies
To accelerate the synthesis of novel this compound derivatives, the adoption of advanced synthetic technologies is crucial. Traditional methods for pyrazole synthesis can be time-consuming and often require harsh reaction conditions. researchgate.net Modern techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis offer significant advantages in terms of reduced reaction times, increased yields, and improved product purity. nih.govresearchgate.net
Microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives, often leading to a dramatic reduction in reaction times from hours to minutes. nih.govresearchgate.net This technology can be particularly beneficial for the multi-step synthesis of complex derivatives of this compound, enabling rapid library generation for high-throughput screening.
Ultrasound-assisted synthesis provides another energy-efficient alternative to conventional heating. researchgate.net The use of sonication can enhance reaction rates and yields, particularly in heterogeneous reactions. Both microwave and ultrasound technologies align with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. researchgate.netnih.gov
A comparison of these advanced synthetic methods is presented in the table below.
| Synthetic Technology | Key Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity, potential for solvent-free reactions. nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, suitable for heterogeneous reactions, energy efficiency. researchgate.net |
| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, scalability. |
Exploration of New Biological Targets and Disease Indications
The pyrazole scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.commdpi.com This suggests that this compound and its derivatives could be effective against a variety of diseases. Future research should focus on screening this compound and its analogs against a broad panel of biological targets to uncover new therapeutic applications.
Anticancer Activity: Pyrazole derivatives are known to inhibit various protein kinases, which are key targets in cancer therapy. mdpi.com For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov Given that the cyclopropyl moiety can enhance binding to certain kinase domains, derivatives of this compound should be investigated as potential kinase inhibitors. Furthermore, studies on other cyclopropyl-containing pyrazoles have demonstrated antiproliferative effects against breast cancer cell lines. nih.gov
Antimicrobial and Antiviral Activity: There is a growing need for new antimicrobial and antiviral agents to combat drug-resistant pathogens. Pyrazole derivatives have shown promise in this area. nih.gov The structural features of this compound make it a candidate for development as a novel antibacterial or antifungal agent. For instance, some pyrazole-based compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov
Agrochemical Applications: Pyrazoles are also prominent in the agrochemical industry as herbicides, fungicides, and insecticides. tandfonline.com The specific substitution pattern of this compound could confer potent and selective activity against agricultural pests and pathogens.
The table below summarizes potential biological targets for derivatives of this compound.
| Therapeutic Area | Potential Biological Targets |
| Oncology | Protein Kinases (e.g., CDKs, EGFR, VEGFR), Tubulin mdpi.comresearchgate.net |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteases (e.g., SARS-CoV-2 Mpro) nih.govnih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines |
| Neurological Disorders | γ-Secretase, Monoamine Oxidase (MAO) nih.gov |
| Agriculture | Herbicide and Fungicide target enzymes tandfonline.com |
Development of Sustainable and Environmentally Benign Production Methods
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov Future research on this compound should prioritize the development of sustainable and environmentally friendly production methods.
This includes the use of:
Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents. researchgate.net
Catalytic Methods: Employing reusable catalysts to minimize waste and improve reaction efficiency. Nano-catalysts, for example, have shown great promise in the synthesis of pyrazoles. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. nih.gov
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which can be facilitated by techniques like microwave irradiation or grinding. researchgate.nettandfonline.com
The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a particularly attractive green approach that can significantly reduce solvent usage and purification steps. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com These computational tools can be powerfully applied to the future research of this compound.
Predictive Modeling: AI and ML algorithms can be trained on existing data for pyrazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized compounds. This can help to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological activities, it can generate novel derivatives for synthetic exploration.
Retrosynthesis Prediction: AI tools can also assist in planning the synthesis of target molecules by proposing efficient and viable synthetic routes.
The integration of AI and ML into the research workflow for this compound can significantly accelerate the discovery and development of new bioactive compounds. This data-driven approach, combined with rational chemical design and advanced synthetic methods, will be instrumental in unlocking the full potential of this promising pyrazole derivative.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-5-cyclopropyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound can be approached via halogenation and cyclopropane functionalization. A two-step method inspired by related pyrazole derivatives involves:
Halogenation : Reacting a precursor (e.g., 5-cyclopropyl-1H-pyrazole) with a chlorinating agent (e.g., POCl₃ or SOCl₂) under reflux conditions.
Cyclopropane Introduction : Utilizing cyclopropane-building reagents (e.g., cyclopropylboronic acids) via Suzuki-Miyaura coupling or direct alkylation.
Q. Optimization Strategies :
- Temperature Control : Lower yields of chlorinated intermediates may arise from side reactions; maintaining temperatures below 80°C reduces decomposition .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cyclopropane functionalization .
- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product.
Q. Example Table 1: Reaction Conditions and Yields
| Step | Reagent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ | 70 | - | 65 |
| 2 | Cyclopropylboronic acid | 100 | Pd(PPh₃)₄ | 72 |
Q. How can the cyclopropyl ring's puckering parameters be quantified using crystallographic data?
Methodological Answer: The puckering of the cyclopropyl ring can be analyzed using Cremer-Pople coordinates, which define out-of-plane displacements relative to a mean plane . Steps include:
Crystallographic Data Collection : Obtain high-resolution X-ray diffraction data.
Software Analysis : Use Mercury CSD 2.0 to calculate puckering amplitude (q) and phase angle (φ). For example, a cyclopropyl group in this compound might exhibit q = 0.12 Å and φ = 45°, indicating a slight envelope distortion .
Q. Key Considerations :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The chlorine substituent deshields adjacent protons, causing downfield shifts (e.g., δ 7.2–7.5 ppm for pyrazole protons). Cyclopropyl protons appear as a multiplet near δ 1.2–1.5 ppm .
- IR Spectroscopy : The C-Cl stretch appears at 550–650 cm⁻¹, while N-H stretches (pyrazole) are observed at 3200–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 172.03) and fragments (e.g., loss of Cl at m/z 137) .
Advanced Questions
Q. How can DFT calculations predict the electronic effects of the cyclopropyl substituent on the pyrazole ring's reactivity?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., chlorine atom) directing nucleophilic attacks.
Frontier Molecular Orbitals : The cyclopropyl group’s hyperconjugation stabilizes the LUMO, enhancing electrophilicity at the pyrazole C-4 position .
Validation : Compare computed NMR shifts with experimental data to refine basis sets (e.g., adding polarization functions).
Q. What strategies resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes. Mitigation steps:
Variable-Temperature NMR : Identify conformational exchange (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
Solvent Correction : Use IEFPCM solvent models in DFT to account for dielectric effects .
Dynamic NMR Simulations : Tools like MestReNova simulate line shapes for slow exchange regimes.
Example : A downfield shift discrepancy of 0.3 ppm in C-5 protons may resolve with solvent-corrected DFT .
Q. How can hydrogen bonding patterns in crystalline this compound inform co-crystal design?
Methodological Answer: Graph set analysis (Bernstein et al., 1995) classifies hydrogen bonds into motifs (e.g., chains or rings):
Crystallographic Analysis : Identify N-H···Cl and C-H···π interactions.
Co-crystal Screening : Co-formers (e.g., carboxylic acids) can form robust R₂²(8) motifs with pyrazole N-H donors .
Q. Example Table 2: Hydrogen Bond Metrics
| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N-H···Cl | 2.85 | 155 | C(4) |
| C-H···π | 3.10 | 135 | - |
Q. How can reaction mechanisms explain unexpected byproducts during chlorination?
Methodological Answer: Byproducts (e.g., di-chlorinated derivatives) arise from radical intermediates or overhalogenation. Mechanistic studies involve:
Radical Trapping : Add TEMPO to suppress chlorine radical pathways.
Kinetic Monitoring : Use in situ IR to detect intermediate formation.
Isotopic Labeling : ³⁶Cl tracing identifies substitution vs. addition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
